molecular formula C12H9FN2O2 B581445 6-Amino-3-(4-fluorophenyl)picolinic acid CAS No. 1214379-52-8

6-Amino-3-(4-fluorophenyl)picolinic acid

Cat. No. B581445
M. Wt: 232.214
InChI Key: BCVPMQIIZIZSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-3-(4-fluorophenyl)picolinic acid” is a chemical compound with the CAS Number: 1214379-52-8 . It has a molecular weight of 232.21 and its IUPAC name is 6-amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “6-Amino-3-(4-fluorophenyl)picolinic acid” is 1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) .

Scientific Research Applications

  • Application Summary: “6-Amino-3-(4-fluorophenyl)picolinic acid” and its derivatives have been studied for their potential as synthetic auxin herbicides . Synthetic auxins are a class of herbicides that are used to control broadleaf weeds in cereal crops, pastures, and non-crop areas.
  • Methods of Application: Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
  • Results: The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

properties

IUPAC Name

6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVPMQIIZIZSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218428
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-fluorophenyl)picolinic acid

CAS RN

1214379-52-8
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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